molecular formula C11H10N4 B3354654 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile CAS No. 60598-48-3

5-Amino-1-benzyl-1H-imidazole-4-carbonitrile

Cat. No.: B3354654
CAS No.: 60598-48-3
M. Wt: 198.22 g/mol
InChI Key: IKZZRPZIDINIFG-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-1H-imidazole-4-carbonitrile is a chemical compound with the molecular formula C4H4N4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . The method was demonstrated by examining the ribosylation of 48 nitrogen-containing heteroaromatic bases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring, which contains two nitrogen atoms . The exact mass of the compound is 240.08585488 .


Chemical Reactions Analysis

Imidazole compounds, including this compound, are known for their broad range of chemical and biological properties . They are involved in various chemical reactions, including those that lead to the formation of new drugs .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a melting point of 114-123 °C . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of Bi-1H-Imidazol-2-ones

5-Amino-1-benzyl-1H-imidazole-4-carbonitrile is used in the efficient synthesis of 5'-amino-5-imino-4,4'-bi-1H-imidazol-2-ones. This process involves intramolecular cyclization, demonstrating significant potential in organic chemistry for creating complex molecular structures (Dias et al., 2002).

Development of Novel Heterocycles

The compound is instrumental in forming novel heterocycles, such as thieno-extended purines. It shows resilience to nucleophilic displacement, making it a valuable precursor in heterocyclic chemistry and offering insights into new organic synthesis pathways (Hawkins et al., 1995).

Production of Fused Imidazo[4,5-b]pyridines

Research has shown its utility in generating fused imidazo[4,5-b]pyridines, which are crucial in developing pharmaceutical compounds and materials science. This process involves reactions under mild conditions, highlighting its versatility in different chemical environments (Al-duaij et al., 2016).

Antimicrobial and Antioxidant Activities

It is also involved in synthesizing compounds that have shown significant antimicrobial and antioxidant activities. These applications are crucial in the development of new drugs and healthcare products, demonstrating the compound's potential in biomedical research (Bassyouni et al., 2012).

Ring-Closure Reactions in Organic Synthesis

This compound is utilized in microwave-promoted ring-closure reactions, leading to the formation of various complex molecular structures. This showcases its role in accelerating and simplifying complex synthetic processes in organic chemistry (Joshi et al., 2018).

Safety and Hazards

The compound is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-amino-1-benzylimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-6-10-11(13)15(8-14-10)7-9-4-2-1-3-5-9/h1-5,8H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZZRPZIDINIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209394
Record name 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60598-48-3
Record name 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060598483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC382329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-BENZYL-1H-IMIDAZOLE-4-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X3HMQ4ZYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Benzylamine (2.86 ml, 26.3 mmol) was added dropwise to a solution of ethyl [(Z)-2-amino-1,2-dicyanovinyl]imidoformate (4.1 g, 25.0 mmol) and aniline hydrochloride (50 mg) in ethanol (80 ml), stirring at 10° C. and the reaction mixture stirred at room temperature for 18 hours. The reaction mixture was added dropwise to 1M sodium hydroxide (50 ml), stirring at 10° C. and the resultant suspension stirred at room temperature for 18 hours. The solid was collected by filtration, washed with water and dried in vacuo. The title compound was obtained as an off white solid (3.6 g, 18.2 mmol, 73%).
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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